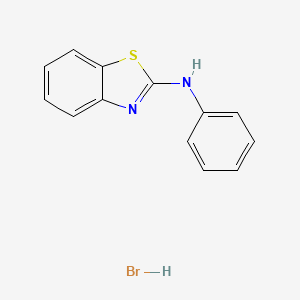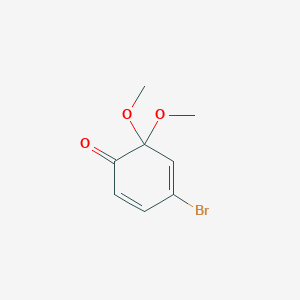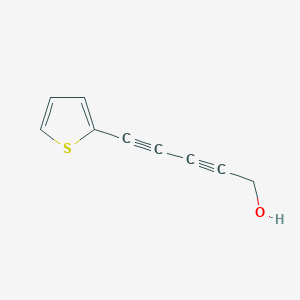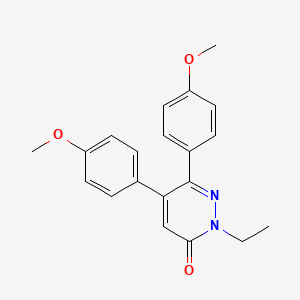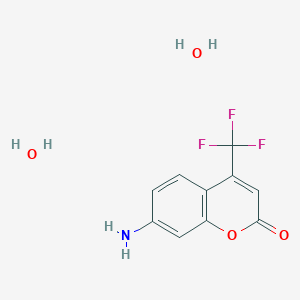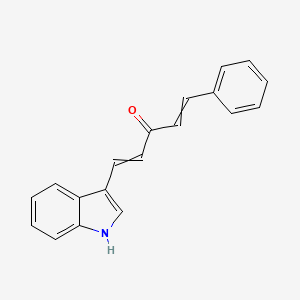
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one typically involves the condensation of indole-3-carbaldehyde with a suitable phenyl-substituted diene. One common method is the Knoevenagel condensation, where indole-3-carbaldehyde reacts with a phenyl-substituted malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive nature.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cancer . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one, known for its role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
This compound is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other indole derivatives. This makes it a valuable compound for studying electronic effects in organic reactions and for developing new materials with specific electronic characteristics.
Properties
CAS No. |
474318-38-2 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C19H15NO/c21-17(12-10-15-6-2-1-3-7-15)13-11-16-14-20-19-9-5-4-8-18(16)19/h1-14,20H |
InChI Key |
XBAMPIYVJISUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
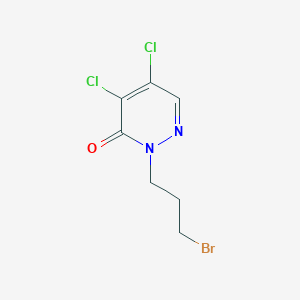


![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
